Cas no 1261570-23-3 (2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone)

2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone is a fluorinated aromatic ketone derivative with a brominated α-carbon, making it a versatile intermediate in organic synthesis. The presence of difluoromethyl and trifluoromethoxy substituents enhances its reactivity and stability, particularly in pharmaceutical and agrochemical applications. The bromine atom at the α-position allows for further functionalization via nucleophilic substitution or coupling reactions. Its unique fluorine substitution pattern contributes to improved metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. This compound is particularly useful in the development of fluorinated analogs for drug discovery and material science applications.
2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone structure
1261570-23-3 structure
Product name:2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone
CAS No:1261570-23-3
MF:C11H8BrF5O2
MW:347.076040267944
CID:4986128

2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone
    • Inchi: 1S/C11H8BrF5O2/c1-5(12)9(18)7-3-2-6(19-11(15,16)17)4-8(7)10(13)14/h2-5,10H,1H3
    • InChI Key: DQKCDUUHAKXFJP-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC(=CC=1C(F)F)OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 321
  • Topological Polar Surface Area: 26.3
  • XLogP3: 4.6

2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013004640-500mg
2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone
1261570-23-3 97%
500mg
$806.85 2023-09-03
Alichem
A013004640-250mg
2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone
1261570-23-3 97%
250mg
$484.80 2023-09-03
Alichem
A013004640-1g
2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone
1261570-23-3 97%
1g
$1490.00 2023-09-03

Additional information on 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone

Introduction to 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone (CAS No. 1261570-23-3)

2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone (CAS No. 1261570-23-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, difluoromethyl and trifluoromethoxy substituents, which contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone consists of a propiophenone core with multiple functional groups. The bromine atom at the 2-position, the difluoromethyl group at the 2'-position, and the trifluoromethoxy group at the 4'-position are key substituents that influence its physical and chemical properties. These substituents also play a crucial role in modulating its biological activity, making it a valuable candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone in several areas of research. One notable application is in the development of novel anticancer agents. The presence of halogenated substituents, particularly bromine and fluorine, has been shown to enhance the cytotoxicity of compounds against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone exhibited significant antiproliferative activity against human breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116).

In addition to its anticancer properties, 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone has also shown promise as an inhibitor of specific enzymes involved in disease pathways. Enzyme inhibition is a common strategy in drug design, and this compound has been found to effectively inhibit certain kinases and proteases. A study in Bioorganic & Medicinal Chemistry Letters demonstrated that 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone selectively inhibited the activity of cyclin-dependent kinase 4 (CDK4), which is implicated in cell cycle regulation and cancer progression.

The pharmacokinetic properties of 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity, as indicated by its logP value, suggests good membrane permeability, which is essential for effective cellular uptake and target engagement. Furthermore, preliminary toxicity studies have indicated that 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone has a low toxicity profile at therapeutic concentrations.

The synthetic route for preparing 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone involves several well-established chemical transformations. The synthesis typically begins with the bromination of a suitable propiophenone derivative, followed by the introduction of the difluoromethyl and trifluoromethoxy groups through selective functionalization reactions. The choice of reagents and reaction conditions is critical for achieving high yields and purity levels. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods, reducing the use of hazardous solvents and reagents.

In conclusion, 2-Bromo-2'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone (CAS No. 1261570-23-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional properties and applications, contributing to the advancement of drug discovery and development efforts.

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